N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine
Description
N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine is a chemical compound that features a fluorinated pyridine ring attached to an oxepane structure via an amine linkage
Properties
IUPAC Name |
N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-10-3-4-12(14-8-10)9-15-11-2-1-6-16-7-5-11/h3-4,8,11,15H,1-2,5-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOQCLIHIQXQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)NCC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine typically involves the following steps:
Fluorination of Pyridine: The starting material, pyridine, is fluorinated using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to obtain 5-fluoropyridine.
Formation of Oxepane Ring: The oxepane ring can be synthesized through a ring-closing metathesis reaction or by using epoxide ring-opening reactions.
Amine Linkage Formation: The final step involves the coupling of the fluorinated pyridine with the oxepane ring via an amine linkage, typically using reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The oxepane structure provides stability and rigidity, facilitating effective interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: A precursor in the synthesis of N-[(5-fluoropyridin-2-yl)methyl]oxepan-4-amine.
Bis((5-fluoropyridin-3-yl)methyl)amine: Another fluorinated pyridine derivative with different structural features.
Uniqueness
This compound is unique due to its combination of a fluorinated pyridine ring and an oxepane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
